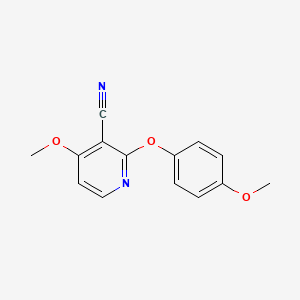

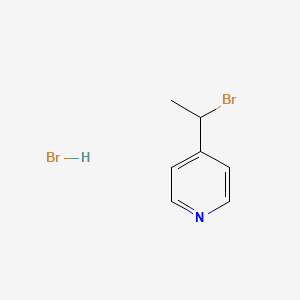

4-Methoxy-2-(4-methoxyphenoxy)pyridine-3-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "4-Methoxy-2-(4-methoxyphenoxy)pyridine-3-carbonitrile" is a pyridine derivative, which is a class of compounds that have been extensively studied due to their diverse chemical properties and potential applications in various fields, including pharmaceuticals and materials science. Pyridine derivatives are known for their structural versatility and reactivity, which make them valuable intermediates in organic synthesis .

Synthesis Analysis

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the molecular structure of pyridine derivatives. The crystal structure analysis provides detailed information about the arrangement of atoms, bond lengths, angles, and the overall geometry of the molecule. For example, the structure of 2-amino-4-(4-hydroxy-3-methoxyphenyl)-7,9-dimethyl-5-oxo-4,5,6,7-tetrahydropyrano[2,3-d]pyrazolo[3,4-b]pyridine-3-carbonitrile was elucidated using single-crystal X-ray diffraction, revealing the coplanarity of the pyrazole, pyridine, and pyran rings .

Chemical Reactions Analysis

Pyridine derivatives can undergo various chemical reactions, including nucleophilic substitutions, which are influenced by the substituents on the pyridine ring and the reaction conditions. For instance, the study of the nucleophilic substitution reactions of aryl bis(4-methoxyphenyl) phosphates with pyridines in acetonitrile showed that the basicity of the leaving group and the nucleophile can significantly affect the reaction mechanism, ranging from a concerted process to a stepwise process with rate-limiting formation of an intermediate .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives, such as their optical properties, can be investigated using various spectroscopic techniques. UV-vis absorption and fluorescence spectroscopy are commonly used to study the electronic transitions and optical behavior of these compounds. For example, the absorption and fluorescence maxima of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile were observed at 290 nm and 480 nm, respectively, and the effects of solvents on the emission spectra were investigated . Similarly, the absorption spectra of 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile were recorded in different solvents, temperatures, and pH values to understand the solvent effects on the absorption spectra .

Scientific Research Applications

Synthesis and Antibacterial Activity

- Researchers Bogdanowicz et al. (2013) synthesized new cyanopyridine derivatives, including compounds similar to 4-Methoxy-2-(4-methoxyphenoxy)pyridine-3-carbonitrile, and evaluated their antimicrobial activity against various bacteria. Their findings suggest potential applications in combating bacterial infections (Bogdanowicz et al., 2013).

Spectroscopic Analysis

- A study by Cetina et al. (2010) analyzed the structural features of pyridine derivatives, including those similar to our compound of interest, using IR and electronic spectroscopy. The research provides insights into the optical properties of these compounds (Cetina et al., 2010).

Ether Cleavage in Pyridines

- Junek et al. (1985) investigated the ether cleavage of diamino-methoxy-pyridine-carbonitriles, which are structurally related to our compound, leading to various pyridone derivatives. This research could inform synthetic chemistry applications (Junek et al., 1985).

Inhibitors of SARS CoV-2 RdRp

- Venkateshan et al. (2020) studied azafluorene derivatives structurally related to 4-Methoxy-2-(4-methoxyphenoxy)pyridine-3-carbonitrile for their potential as inhibitors of SARS CoV-2 RdRp, suggesting its relevance in antiviral research (Venkateshan et al., 2020).

Crystal Structure Determination

- Moustafa et al. (2007) synthesized and determined the crystal structures of related pyridine-3-carbonitrile compounds, providing important information for the understanding of their molecular configuration and potential applications (Moustafa et al., 2007).

properties

IUPAC Name |

4-methoxy-2-(4-methoxyphenoxy)pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O3/c1-17-10-3-5-11(6-4-10)19-14-12(9-15)13(18-2)7-8-16-14/h3-8H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIPLMEDDKHWEJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=NC=CC(=C2C#N)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxy-2-(4-methoxyphenoxy)pyridine-3-carbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl (2Z)-2-cyano-3-{[(4-fluorophenyl)methyl]amino}prop-2-enoate](/img/structure/B2504903.png)

![(4Z)-3-methyl-4-{[(4-methylphenyl)amino]methylidene}-1-phenyl-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B2504906.png)

![N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2504908.png)

![Tert-butyl 3-[2-(prop-2-enoylamino)ethylcarbamoyl]pyrrolidine-1-carboxylate](/img/structure/B2504916.png)

![2-((3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)hexanoic acid](/img/structure/B2504922.png)